molecular formula C28H28N2O7 B5765692 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B5765692
M. Wt: 504.5 g/mol
InChI Key: DHBCHOTYRFNYBW-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylcyclopropyl group, a hydrazinylidene moiety, and a trimethoxybenzoate ester.

Preparation Methods

The synthesis of 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

    Formation of the phenylcyclopropylcarbonyl hydrazine: This step involves the reaction of phenylcyclopropylcarbonyl chloride with hydrazine hydrate under controlled conditions to form the hydrazine derivative.

    Condensation with 2-methoxy-4-formylphenyl 3,4,5-trimethoxybenzoate: The hydrazine derivative is then condensed with 2-methoxy-4-formylphenyl 3,4,5-trimethoxybenzoate in the presence of a suitable catalyst to form the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the aromatic ring are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylcyclopropyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.

Properties

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O7/c1-33-23-12-17(16-29-30-27(31)21-15-20(21)18-8-6-5-7-9-18)10-11-22(23)37-28(32)19-13-24(34-2)26(36-4)25(14-19)35-3/h5-14,16,20-21H,15H2,1-4H3,(H,30,31)/b29-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBCHOTYRFNYBW-MUFRIFMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3CC3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3CC3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.